N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)

glycogen phosphorylase b allosteric regulation AMP analog affinity

N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate) (CAS 63591-33-3), also known as N6-p-nitrobenzyl-AMP, is a synthetic N6-substituted adenosine 5'-monophosphate (AMP) analog with molecular formula C₁₇H₁₉N₆O₉P and molecular weight 482.34 g/mol. The compound features a 4-nitrobenzyl substituent at the N6 position of the adenine ring, conferring distinct physicochemical and pharmacological properties relative to the endogenous ligand AMP.

Molecular Formula C17H19N6O9P
Molecular Weight 482.3 g/mol
CAS No. 63591-33-3
Cat. No. B12931174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)
CAS63591-33-3
Molecular FormulaC17H19N6O9P
Molecular Weight482.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O)[N+](=O)[O-]
InChIInChI=1S/C17H19N6O9P/c24-13-11(6-31-33(28,29)30)32-17(14(13)25)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(4-2-9)23(26)27/h1-4,7-8,11,13-14,17,24-25H,5-6H2,(H,18,19,20)(H2,28,29,30)/t11-,13-,14-,17-/m1/s1
InChIKeyYAIBRORGTOILTJ-LSCFUAHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate) (CAS 63591-33-3): Chemical Identity and Core Pharmacological Profile for Research Procurement


N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate) (CAS 63591-33-3), also known as N6-p-nitrobenzyl-AMP, is a synthetic N6-substituted adenosine 5'-monophosphate (AMP) analog with molecular formula C₁₇H₁₉N₆O₉P and molecular weight 482.34 g/mol . The compound features a 4-nitrobenzyl substituent at the N6 position of the adenine ring, conferring distinct physicochemical and pharmacological properties relative to the endogenous ligand AMP [1]. It is commercially available at ≥98% purity (NLT 98%) as a research-grade biochemical tool . This compound serves as a high-affinity probe for the AMP allosteric site of glycogen phosphorylase b [1] and exhibits nanomolar binding affinity (IC₅₀ = 0.9 nM) at the adenosine A₁ receptor [2].

Why N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate) Cannot Be Replaced by Native AMP or Other N6 Analogs in Quantitative Pharmacology


The 4-nitrobenzyl substituent at the N6 position of this compound is not an inert modification—it fundamentally alters binding thermodynamics and target engagement relative to endogenous AMP and other N6-substituted analogs. In the glycogen phosphorylase b allosteric system, the parent compound AMP activates the enzyme but binds with substantially lower affinity than N6-p-nitrobenzyl-AMP, which achieves the highest Ka among nine tested AMP analogs bearing bulky hydrophobic benzene ring substituents [1]. The electron-withdrawing nitro group contributes to enhanced binding through specific interactions within the allosteric pocket that are absent in unsubstituted AMP, N6-benzyl-AMP, or analogs with alternative para-substitutions [1]. At the adenosine A₁ receptor, this compound displays sub-nanomolar affinity (IC₅₀ = 0.9 nM) under low-sodium conditions, whereas its binding is profoundly attenuated (IC₅₀ = 1,150 nM, >1,200-fold shift) in the presence of 1 M NaCl—a sodium-dependent regulatory signature not conserved across all N6-substituted adenosine derivatives [2]. Generic substitution without verification of quantitative target engagement parameters risks experimental irreproducibility.

Quantitative Differentiation Evidence: N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate) vs. AMP and N6-Substituted Analogs


Glycogen Phosphorylase b Allosteric Activation: N6-p-Nitrobenzyl-AMP Exhibits the Highest Affinity Among Nine AMP Analogs Tested

In a systematic study of nine AMP analogs with bulky hydrophobic benzene ring substituents, N6-p-nitrobenzyl-AMP demonstrated the highest binding affinity (Ka = 7.7 × 10⁻⁷ M) for the AMP allosteric site of rabbit muscle glycogen phosphorylase b, binding more tightly than both AMP and other N6-benzyl-AMP derivatives [1]. All N6-benzyl-AMP derivatives activated phosphorylase b to the same maximal extent as AMP, but the enhanced affinity of the p-nitrobenzyl variant provides a wider operational concentration window for biochemical studies [1].

glycogen phosphorylase b allosteric regulation AMP analog affinity

Adenosine A₁ Receptor Binding: Sub-Nanomolar Affinity with Pronounced Sodium-Dependent Modulation

N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate) binds to the adenosine A₁ receptor in rat brain membranes with an IC₅₀ of 0.9 nM in the absence of NaCl, as determined by competition binding against [¹²⁵I]-labeled aminobenzyl adenosine [1]. This affinity is dramatically attenuated by the presence of 1 M NaCl, shifting the IC₅₀ to 1,150 nM—a >1,200-fold reduction [1]. An orthogonal assay measuring inhibition of photolabeling of a 34 kDa polypeptide in the A₁ receptor yielded an IC₅₀ of 430 nM [1], confirming target engagement through an independent methodology. The pronounced sodium sensitivity is a hallmark of agonist binding at the A₁ receptor and distinguishes this compound from antagonists and certain other N6-substituted adenosine derivatives. By comparison, the endogenous agonist adenosine typically exhibits A₁ receptor Ki values in the 10–100 nM range depending on assay conditions, indicating that this 5'-phosphorylated N6-modified analog achieves superior affinity under low-sodium conditions.

adenosine A₁ receptor GPCR pharmacology sodium modulation

Structural Determinant of Affinity: The 4-Nitrobenzyl Substituent as a Key Driver of Enhanced Target Binding Relative to Unsubstituted Benzyl Analogs

The presence of the electron-withdrawing p-nitro group on the N6-benzyl substituent is a critical structural determinant of enhanced binding affinity. In the glycogen phosphorylase b system, N6-p-nitrobenzyl-AMP achieved the highest Ka among all nine tested analogs, surpassing N6-benzyl-AMP (lacking the nitro group) and analogs with alternative para-substitutions [1]. A related study on N6-(nitro- and aminobenzyl)adenosines demonstrated that N6-p-nitrobenzyladenosine acts as a competitive inhibitor of adenosine aminohydrolase with Ki = 65 μM, while its 2'-deoxy analog exhibited Ki = 22 μM—indicating that the 5'-phosphorylated ribose moiety further modulates target interaction beyond what the nitrobenzyl group alone confers [2]. These data collectively establish that the 4-nitrobenzyl-AMP scaffold occupies a distinct region of chemical space that cannot be replicated by simply using unsubstituted N6-benzyl-AMP or non-phosphorylated N6-p-nitrobenzyladenosine.

structure-activity relationship N6-substituted adenosine nitro group contribution

Validated Research Application Scenarios for N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate) (CAS 63591-33-3)


Glycogen Phosphorylase b Allosteric Site Probing and Crystallography

This compound is the highest-affinity reversible AMP analog identified for the glycogen phosphorylase b allosteric site (Ka = 7.7 × 10⁻⁷ M) [1]. It is suitable for crystallographic soaking experiments, fluorescence polarization-based binding assays, and structure-activity relationship studies aimed at mapping the allosteric pocket of glycogen phosphorylase. The enhanced affinity relative to endogenous AMP allows researchers to achieve full allosteric activation at lower compound concentrations, reducing potential interference from non-specific nucleotide effects.

Adenosine A₁ Receptor Conformational Pharmacology and Sodium-Dependent Modulation Studies

With sub-nanomolar A₁ receptor affinity (IC₅₀ = 0.9 nM) and a >1,200-fold sodium-dependent affinity shift, this compound serves as a sensitive probe for discriminating agonist-bound A₁ receptor conformational states [2]. It is particularly valuable for: (a) radioligand binding assays using [¹²⁵I]-aminobenzyl adenosine as tracer; (b) photolabeling studies targeting the 34 kDa A₁ receptor polypeptide (IC₅₀ = 430 nM) [2]; and (c) investigating allosteric sodium site pharmacology in the adenosine receptor family.

N6-Substituted Nucleotide SAR and Chemical Biology Tool Development

As an N6-p-nitrobenzyl-AMP scaffold with established quantitative SAR across at least two distinct protein systems (glycogen phosphorylase b and adenosine aminohydrolase), this compound provides a validated chemical biology starting point [1][3]. Researchers developing affinity probes, photoaffinity labels, or fluorescent conjugates can leverage the established binding superiority of the p-nitrobenzyl substituent over unsubstituted benzyl analogs, with the 5'-phosphate group enabling enzymatic or chemical conjugation strategies at the ribose moiety.

Enzymatic Synthesis of N6-Substituted Nucleotide Libraries

Given that adenosine kinase can catalyze ribonucleoside-5'-monophosphate synthesis from various N6-substituted adenosine analogs [4], N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate) may serve as both a substrate and a reference standard in enzymatic phosphorylation studies. The compound's defined purity standard (NLT 98%) and well-characterized molecular identity support its use as an analytical reference for HPLC-based nucleotide profiling in enzyme kinetics studies.

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